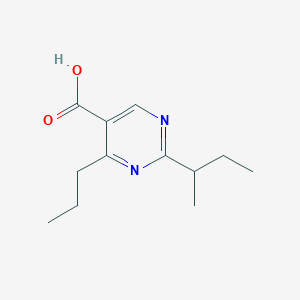
2-(Sec-butyl)-4-propylpyrimidine-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Sec-butyl)-4-propylpyrimidine-5-carboxylic acid is an organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant roles in biological systems, including DNA and RNA structures
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Sec-butyl)-4-propylpyrimidine-5-carboxylic acid can be achieved through several methods. One common approach involves the condensation of appropriate aldehydes with urea or thiourea, followed by cyclization and subsequent functional group modifications. The reaction conditions typically require acidic or basic catalysts, elevated temperatures, and sometimes the presence of solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on the desired purity, yield, and cost-effectiveness. Catalysts such as Lewis acids or bases are often employed to enhance reaction rates and selectivity. The final product is usually purified through crystallization, distillation, or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-(Sec-butyl)-4-propylpyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding carboxylic acid derivatives.
Reduction: Reduction reactions can yield alcohols or amines, depending on the reagents used.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
2-(Sec-butyl)-4-propylpyrimidine-5-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural similarity to nucleotides makes it useful in studying DNA and RNA interactions.
Industry: It can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which 2-(Sec-butyl)-4-propylpyrimidine-5-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Sec-butyl)-4-methylpyrimidine-5-carboxylic acid
- 2-(Sec-butyl)-4-ethylpyrimidine-5-carboxylic acid
- 2-(Sec-butyl)-4-isopropylpyrimidine-5-carboxylic acid
Uniqueness
2-(Sec-butyl)-4-propylpyrimidine-5-carboxylic acid stands out due to its specific sec-butyl and propyl substituents, which confer unique steric and electronic properties. These properties can influence the compound’s reactivity, binding interactions, and overall stability, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C12H18N2O2 |
|---|---|
Peso molecular |
222.28 g/mol |
Nombre IUPAC |
2-butan-2-yl-4-propylpyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C12H18N2O2/c1-4-6-10-9(12(15)16)7-13-11(14-10)8(3)5-2/h7-8H,4-6H2,1-3H3,(H,15,16) |
Clave InChI |
GGYJKPOYSZSFTQ-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=NC(=NC=C1C(=O)O)C(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[2-(2,5-dichlorothiophen-3-yl)ethyl]-N-(3-hydroxypropyl)guanidine hydroiodide](/img/structure/B13481073.png)
![2-{5-[2-(2-methoxyethoxy)phenyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine dihydrochloride](/img/structure/B13481074.png)

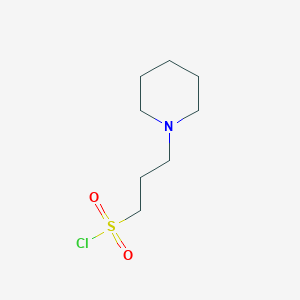
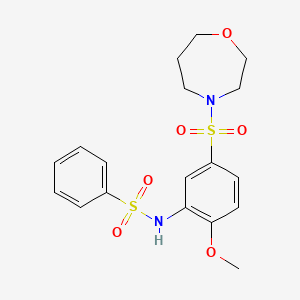
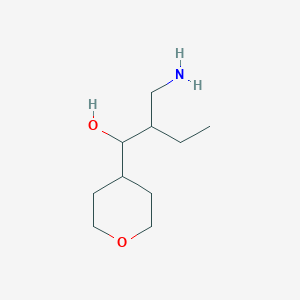
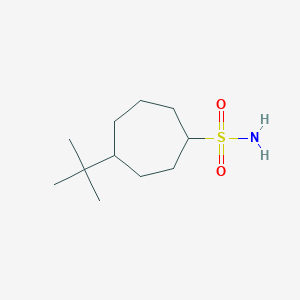

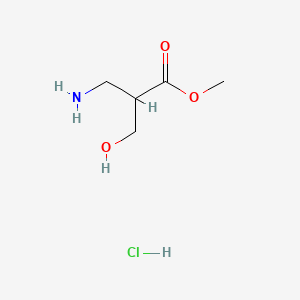



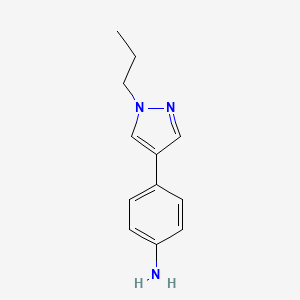
amine](/img/structure/B13481166.png)
